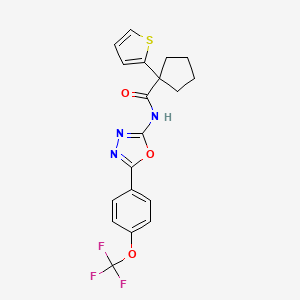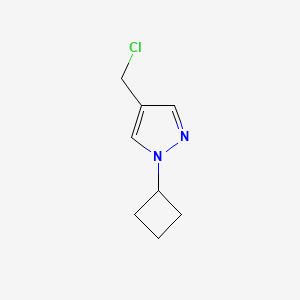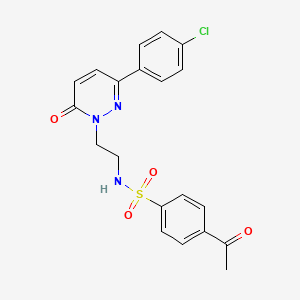![molecular formula C14H24Cl3N5O B2577657 (1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride CAS No. 1326748-19-9](/img/structure/B2577657.png)
(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-ylmethanone;trihydrochloride” has a molecular formula of C14H21N5O . The average mass is 275.349 Da and the mono-isotopic mass is 275.174622 Da .
Synthesis Analysis
The synthesis of this compound involves the use of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine . A suspension of this compound (0.196 g; 1 mmol; 1 eq) in acetonitrile (10 mL) was treated with triethylamine (416 µL; 3 mmol; 3 eq), and the mixture was stirred at room temperature for 30 min. The respective halide (1 mmol; 1 eq) was added and the mixture was stirred at room temperature for further 12 h .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine] core .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 384.74 . It is stored at room temperature .Applications De Recherche Scientifique
Antimycobacterial Activity
A notable area of research involves the discovery and development of antimycobacterial agents. Studies have highlighted the synthesis of spiro-piperidin-4-ones and their evaluation against various strains of Mycobacterium tuberculosis. These compounds have shown promising in vitro and in vivo activity, suggesting their potential as novel therapeutic agents for tuberculosis (Kumar et al., 2008; Kumar et al., 2009). The process involves atom economic and stereoselective synthesis, with some derivatives demonstrating significant potency compared to existing drugs like isoniazid and ciprofloxacin (Kumar et al., 2008) (Kumar et al., 2009).
Anticancer and Antiviral Activities
Spiro derivatives have also been synthesized for their potential anticancer and antiviral activities. The creation of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, for example, has been explored for their efficacy against a wide range of viruses, including influenza A and B, with some showing inhibitory activity at concentrations lower than that of traditional drugs like amantadine (Kolocouris et al., 1994). Additionally, spiro compounds have been investigated for their potential as anticancer agents, with some demonstrating significant activity against human breast carcinoma and liver carcinoma cell lines (Kolocouris et al., 1994).
Enzyme Inhibitory Activity
Research into enzyme inhibitors has led to the development of spiro-piperidine derivatives as potential inhibitors of acetyl-CoA carboxylase, an enzyme involved in lipid biosynthesis. These inhibitors could have applications in the treatment of metabolic disorders and have been synthesized through a streamlined process, demonstrating the versatility and potential of spiro compounds in therapeutic development (Huard et al., 2012) (Huard et al., 2012).
Mécanisme D'action
This compound is part of a novel class of Porphyromonas gingivalis QC inhibitors . Porphyromonas gingivalis is a keystone pathogen of periodontitis, and its glutaminyl cyclases (QCs) are promising drug targets . Some compounds in this class exhibited activity in the lower nanomolar range and were further characterized with regard to their selectivity and toxicity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O.3ClH/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11;;;/h9,18H,1-8,15H2,(H,16,17);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZSYZHVAZHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate](/img/structure/B2577574.png)
![2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline](/img/structure/B2577575.png)
![(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2577576.png)


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2577588.png)

![tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2577590.png)

![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)